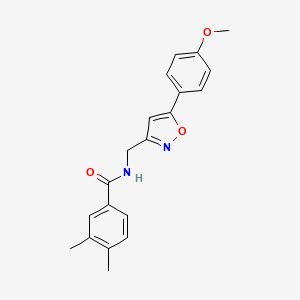

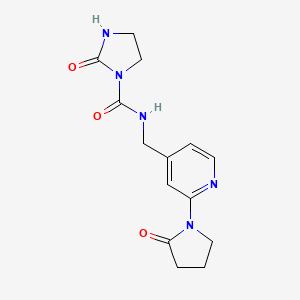

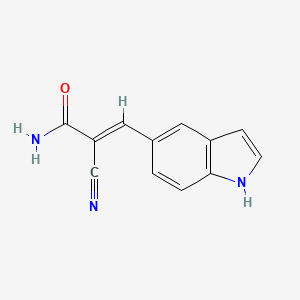

![molecular formula C9H13F6NO2 B2795815 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol CAS No. 478040-45-8](/img/structure/B2795815.png)

3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Transformations

Facile and Selective Cleavage of Allyl Groups : The study by Chandrasekhar et al. (2001) demonstrates a method for allyl deprotection to liberate free hydroxy, amino, and acid groups under mild conditions, indicating the versatility of allyl-based compounds in synthetic chemistry Chandrasekhar, Reddy, & Rao, 2001.

Structural Features of Trifluoromethylated Amino Alcohols : Katagiri et al. (2005) explored the hydrogen bonding chains in the crystals of trifluoromethylated amino alcohols, demonstrating their potential for creating chiral spiral hydrogen bonding chains, crucial for advanced material sciences Katagiri, Fujiwara, Takahashi, & Uneyama, 2005.

Applications in Organic Synthesis

Iridium-Catalyzed Carbonyl Allylation : Masuyama and Marukawa (2007) developed a method for the allylation of aldehydes using allyl ethers, highlighting the utility of fluoroallyl compounds in the synthesis of homoallylic alcohols, a key class of intermediates in organic synthesis Masuyama & Marukawa, 2007.

Medicinal Chemistry and Drug Development

While the search focused on excluding drug use, dosage, and side effects, the synthetic and structural applications of compounds like 3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol contribute significantly to the field of medicinal chemistry by providing versatile building blocks for drug synthesis and design.

Advanced Materials and Chemical Engineering

Organoselenium-Catalyzed Amination : Deng et al. (2015) presented an efficient route to prepare 3-amino allylic alcohols, demonstrating the compound's relevance in creating materials with specific regio- and stereoselective properties Deng, Wei, Liao, Huang, & Zhao, 2015.

Hydrogen Bonding and Polymorphism in Amino Alcohol Salts : A study by Podjed and Modec (2022) on amino alcohol salts with quinaldinate showcases the potential of trifluoromethylated amino alcohols in understanding polymorphism and hydrogen bonding, crucial for designing pharmaceuticals and crystalline materials Podjed & Modec, 2022.

properties

IUPAC Name |

1,1,1-trifluoro-3-[prop-2-enyl-(3,3,3-trifluoro-2-hydroxypropyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F6NO2/c1-2-3-16(4-6(17)8(10,11)12)5-7(18)9(13,14)15/h2,6-7,17-18H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLYGIQVHQRXCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC(C(F)(F)F)O)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

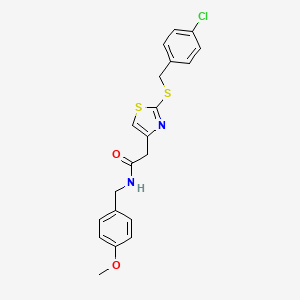

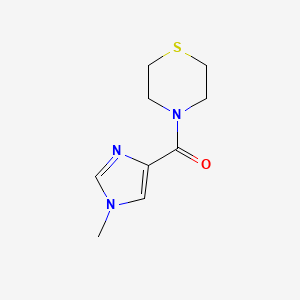

![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)

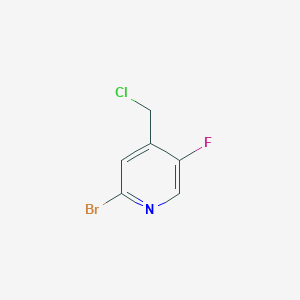

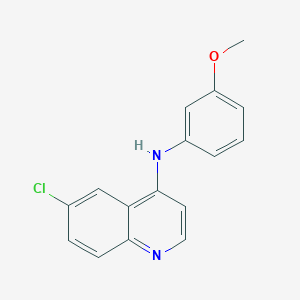

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

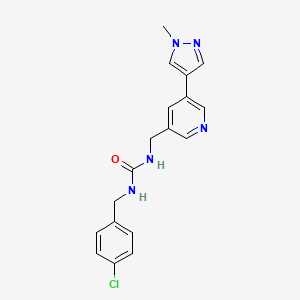

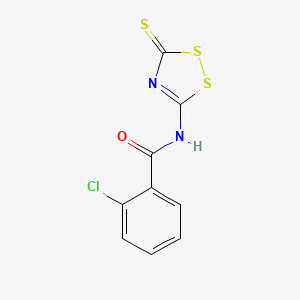

![(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2795741.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)

![(2-Methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2795754.png)